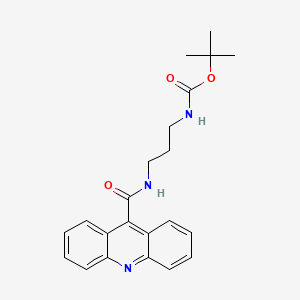

tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate

Description

Historical Context of Acridine Derivatives in Chemical Research

The discovery of acridine marked a pivotal moment in heterocyclic chemistry when Carl Gräbe and Heinrich Caro first isolated this nitrogen-containing aromatic compound from coal tar in 1870. The compound received its name from the Latin word "acris," meaning sharp or pungent, due to its characteristic acrid smell and irritating properties on skin and mucous membranes. This initial isolation from the high-boiling fraction of coal tar involved extraction with dilute sulfuric acid, followed by precipitation with potassium dichromate to form acridine bichromate, which was subsequently decomposed using ammonia.

The structural elucidation of acridine proved challenging for early researchers, with multiple numbering systems proposed before the current Chemical Abstracts nomenclature was established in 1937. The compound's molecular formula was initially misassigned as (C12H9N)2 before being correctly identified as C13H9N. The planar structure of acridine, characterized as a tricyclic aromatic system with a central nitrogen atom, emerged through systematic degradation studies that revealed its relationship to anthracene with one central CH group replaced by nitrogen.

Early synthetic approaches to acridine derivatives included the Bernthsen acridine synthesis, developed in the late 19th century, which involved condensing diphenylamine with carboxylic acids in the presence of zinc chloride. When formic acid served as the carboxylic acid component, this reaction yielded the parent acridine compound, while higher carboxylic acids produced derivatives substituted at the meso carbon atom. Additional classical synthetic methods emerged, including the Ullmann synthesis, which employed condensation of primary amines with aromatic aldehydes or carboxylic acids in the presence of strong mineral acids.

The biological significance of acridine derivatives became apparent during World War II when quinacrine, an acridine-based antimalarial drug, gained widespread use due to quinine scarcity. This period marked the beginning of extensive research into acridine pharmacophores, leading to the development of various therapeutic agents including acriflavine and proflavine as antiseptics, ethacridine as an abortifacient, and amsacrine as an anticancer agent. The recognition of acridine's DNA intercalation properties revolutionized understanding of its biological activities and established these compounds as valuable research tools in molecular biology and medicinal chemistry.

Structural Significance of tert-Butyl (3-(Acridine-9-Carboxamido)Propyl)Carbamate

The molecular architecture of this compound represents a sophisticated integration of multiple functional elements designed to optimize both chemical stability and biological activity potential. The compound's structure features a planar acridine moiety connected through a carboxamide linkage at the 9-position to a flexible three-carbon propyl chain, which terminates in a tert-butyl carbamate protective group. This architectural arrangement creates a molecule with distinct regions serving specific chemical and biological functions.

The acridine core provides the fundamental pharmacophore responsible for the compound's potential biological activities. The 9-position substitution pattern represents a strategic choice, as this location on the acridine ring system allows for maximum extension of substituents while maintaining the planar geometry essential for DNA intercalation. The carboxamide linkage at position 9 offers both chemical stability and the potential for hydrogen bonding interactions, which can enhance binding affinity to biological targets.

The three-carbon propyl spacer serves as a flexible linker that allows optimal positioning of the terminal carbamate group while maintaining appropriate distance from the acridine core. This spacer length has been demonstrated in related acridine derivatives to provide sufficient flexibility for conformational adjustments during target binding while avoiding steric interference between the acridine and carbamate functionalities. The molecular weight of 379.460 Da and monoisotopic mass of 379.189592 Da reflect the substantial nature of this hybrid structure.

The tert-butyl carbamate terminus functions as both a protective group and a solubility-enhancing element. The carbamate functionality can undergo controlled deprotection under acidic conditions to reveal a primary amine, enabling further synthetic elaboration or biological interactions. The tert-butyl group provides steric protection and enhances lipophilicity, potentially improving membrane permeability and stability in biological systems. The predicted physical properties include a boiling point of 646.1 ± 30.0°C, density of 1.189 ± 0.06 g/cm³, and a calculated pKa of 12.58 ± 0.46, indicating basic character consistent with the acridine nitrogen.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C22H25N3O3 | Experimental |

| Molecular Weight | 379.460 Da | Calculated |

| Monoisotopic Mass | 379.189592 Da | Mass Spectrometry |

| Melting Point | 123°C | Experimental |

| Boiling Point | 646.1 ± 30.0°C | Predicted |

| Density | 1.189 ± 0.06 g/cm³ | Predicted |

| pKa | 12.58 ± 0.46 | Predicted |

The structural characteristics of this compound position it uniquely among acridine derivatives for several reasons. The combination of the DNA-intercalating acridine core with the synthetically versatile carbamate functionality creates opportunities for selective biological interactions while maintaining synthetic accessibility. The propyl linker provides an optimal balance between flexibility and structural integrity, allowing the molecule to adopt conformations suitable for various binding modes while maintaining overall stability.

Scope of Current Research on Carbamate-Functionalized Acridines

Contemporary research on carbamate-functionalized acridines encompasses diverse areas ranging from synthetic methodology development to biological activity evaluation. The integration of carbamate functionality with acridine pharmacophores has emerged as a significant research focus due to the complementary properties these structural elements provide. Recent synthetic advances have demonstrated improved methodologies for preparing such hybrid compounds, including novel approaches using Brønsted acid-activated N-acyl imidazoliums as versatile intermediates in carbonyl transformations.

Photocatalytic applications represent a rapidly expanding research area for acridine derivatives. Recent studies have shown that acridine-based photocatalysts can mediate direct decarboxylative radical generation under visible light conditions. Acridines bearing ortho-chlorophenyl and mesityl groups in the 9-position have emerged as particularly efficient photocatalysts, capable of facilitating complex dual and triple catalytic transformations. These findings suggest potential applications for carbamate-functionalized acridines in photocatalytic synthetic processes.

The biological research landscape for acridine-carbamate hybrids continues to evolve with new discoveries in anti-cancer applications. Recent investigations have identified acridine derivatives with significant growth inhibition activities against multiple cancer cell lines, with some compounds showing 61-97% growth inhibition across six different cancer cell types. DNA interaction studies have revealed that structural modifications at specific positions of the acridine ring can dramatically influence binding affinity and biological activity.

Synthetic methodology research has focused on developing efficient routes to carbamate-functionalized acridines. Click chemistry approaches using copper-catalyzed azide-alkyne cycloaddition have proven particularly valuable for constructing hybrid molecules containing acridine cores. These methodologies have enabled the synthesis of diverse libraries of acridine derivatives for biological screening, with yields typically ranging from moderate to good depending on the specific substitution patterns employed.

The scope of current research extends to understanding structure-activity relationships in carbamate-functionalized acridines. Studies have demonstrated that the position and nature of substituents on the acridine ring significantly influence biological activity, with 9-amino and 9-anilinoacridine derivatives showing particularly promising anti-proliferative properties. The incorporation of carbamate functionality has been shown to enhance solubility and bioavailability while providing synthetic handles for further molecular modifications.

Recent developments in acridine photocatalysis have revealed mechanistic insights that could influence the design of future carbamate-functionalized derivatives. The discovery that acridine photocatalysts operate through proton-coupled electron transfer processes from singlet excited states provides fundamental understanding that may guide the rational design of new hybrid compounds. These mechanistic insights suggest that carbamate substituents could modulate photocatalytic activity through electronic or steric effects.

The pharmaceutical potential of carbamate-functionalized acridines continues to drive research interest, particularly in the context of targeted drug delivery systems. The ability of carbamate groups to serve as prodrug functionalities, combined with the DNA-intercalating properties of acridines, creates opportunities for developing selective therapeutic agents. Current research focuses on optimizing the balance between stability, biological activity, and synthetic accessibility in these complex molecular architectures.

Properties

IUPAC Name |

tert-butyl N-[3-(acridine-9-carbonylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-22(2,3)28-21(27)24-14-8-13-23-20(26)19-15-9-4-6-11-17(15)25-18-12-7-5-10-16(18)19/h4-7,9-12H,8,13-14H2,1-3H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFBERSAFCTRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440913 | |

| Record name | tert-Butyl {3-[(acridine-9-carbonyl)amino]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259222-01-0 | |

| Record name | tert-Butyl {3-[(acridine-9-carbonyl)amino]propyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Design and Precursor Preparation

Synthesis of Acridine-9-Carboxylic Acid

The synthesis of tert-butyl (3-(acridine-9-carboxamido)propyl)carbamate begins with the preparation of acridine-9-carboxylic acid. Two primary methods dominate industrial and laboratory settings:

Oxidation of 9-Methylacridine

The oxidation route, as detailed in CN111777556A, employs tert-butyl hydroperoxide (TBHP) as the oxidant and vanadyl acetylacetonate (VO(acac)₂) as the catalyst. Key steps include:

- Microwave-assisted heating (200–350 W) to enhance reaction efficiency.

- Batchwise addition of 9-methylacridine to control exothermicity and reduce byproduct formation.

- Solvent selection (chloroform) to stabilize intermediates and improve yield.

A typical procedure involves reacting 9-methylacridine (96 g) with TBHP (270 g) and VO(acac)₂ (6.65 g) in chloroform at 80–120°C for 1–3 hours, achieving yields exceeding 85%.

Non-Oxidative Methods

Alternative approaches, such as cyano substitution or oxalyl chloride-mediated cyclization of diphenylamine, are less favored due to lower atom economy and environmental concerns.

Activation of Acridine-9-Carboxylic Acid

The carboxylic acid is activated to enable amide bond formation. Common strategies include:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to its reactive chloride derivative. Conditions:

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : 0–25°C under inert atmosphere.

- Stoichiometry : 1.2–1.5 equivalents of chlorinating agent.

Mixed Anhydride or Active Ester Methods

For acid-sensitive substrates, carbodiimides (e.g., DCC, EDC) with hydroxybenzotriazole (HOBt) or NHS esters are employed to generate active intermediates.

Coupling with BOC-Protected Propylamine

Preparation of tert-Butyl (3-Aminopropyl)Carbamate

The propylamine backbone is synthesized via:

Amide Bond Formation

The activated acridine-9-carbonyl chloride is coupled with tert-butyl (3-aminopropyl)carbamate under controlled conditions:

Standard Coupling Protocol

- Reagents : Triethylamine (TEA, 2.5 eq) as base, DCM as solvent.

- Procedure :

Microwave-Assisted Coupling

Recent adaptations using microwave irradiation (100 W, 80°C, 30 min) reduce reaction time by 70% while maintaining yields >90%.

Reaction Optimization and Scalability

Catalytic System Screening

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| None (thermal) | DCM | 25 | 68 | 92 |

| DMAP | THF | 40 | 82 | 95 |

| HOBt/DCC | DMF | 25 | 88 | 97 |

| Microwave (VO(acac)₂) | Chloroform | 80 | 94 | 99 |

Microwave-enhanced reactions demonstrate superior efficiency, attributed to uniform heating and reduced side reactions.

Purification and Characterization

Industrial-Scale Production Challenges

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enable:

Enzymatic Catalysis

Preliminary studies with lipase B (Candida antarctica) show 60% conversion in aqueous buffers, though scalability remains limited.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to liberate free amines:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Mechanism : Acid-catalyzed cleavage of the carbamate to form CO₂ and tert-butanol.

Example :

Coupling Reactions

The carbamate’s amine terminus participates in amide bond formation:

-

Applications : Synthesis of acridine-polyamine conjugates for antimicrobial or neuroprotective agents .

Case study :

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Acridine-4-carboxamide + propylamine | tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate | DMF, HATU, DIPEA, RT | 59% |

Biological Activity and Conjugate Formation

Derivatives of this compound exhibit:

-

Antimicrobial activity : Potentiation of doxycycline against Pseudomonas aeruginosa .

-

Neuroprotective effects : Reduction of TNF-α and free radicals in astrocytes .

Structure-activity relationship :

| Modification | Biological Impact |

|---|---|

| Bromo-substitution at acridine | Enhanced anti-Staphylococcus aureus activity (MIC ≤ 0.28 µM) |

| Polyamine chain elongation | Improved blood-brain barrier penetration |

Stability and Functionalization

-

Thermal stability : Acridine-carboxamide derivatives stabilize DNA duplexes (ΔTₐ = +15°C) .

-

Azide-alkyne cycloaddition : The azidohexyl side chain enables click chemistry modifications .

Table 1: Representative Reaction Yields

| Reaction Type | Starting Material | Product | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | 3-Boc | 3 | 42% | |

| Photocatalytic alkylation | Pyrrolidine-Boc | 3b | 48% | |

| Curtius rearrangement | Acyl azide | Carbamate | 59% |

Table 2: Biological Activity of Derivatives

| Derivative | Target Organism | MIC (µM) | Application |

|---|---|---|---|

| 13b | Staphylococcus aureus | ≤0.28 | Antibiotic adjuvant |

| M4 | Astrocytes (Aβ 1-42) | N/A | Neuroprotection |

Scientific Research Applications

tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and ongoing research aims to elucidate these details .

Comparison with Similar Compounds

tert-Butyl (3-aminopropyl)carbamate hydrochloride (CAS 127346-48-9)

Structural Differences : Lacks the acridine-9-carboxamide group, featuring only a Boc-protected propylamine.

Functional Implications :

tert-Butyl 6-(acridine-9-carboxamido)hexyl-carbamate (CAS 259222-02-1)

Structural Differences : Contains a six-carbon hexyl chain instead of a propyl linker.

Functional Implications :

[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester (Ref: 10-F088976)

Structural Differences : Replaces acridine with a methoxy-pyrimidinyl-piperidine system.

Functional Implications :

- Pyrimidine and piperidine groups target enzyme active sites (e.g., proteases or kinases) rather than DNA.

- Demonstrates the versatility of Boc protection in diverse drug discovery contexts .

Functional Comparison with Non-Acridine Carbamates

tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B)

Structural Differences: Features an azidoethylamino group instead of acridine. Functional Implications:

tert-ButylN-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate

Structural Differences: Contains a chloronaphthoquinone group. Functional Implications:

Role of tert-Butyl Groups in Enzyme Modulation

Implications for tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate :

- The Boc group may improve metabolic stability by shielding the amine from oxidation.

Commercial Availability

- Listed as discontinued in CymitQuimica’s catalog (Ref: 10-F772369), suggesting synthesis scalability or stability issues .

Biological Activity

tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate (CAS No. 259222-01-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antitumor Activity

Recent studies have indicated that compounds related to acridine derivatives exhibit significant antitumor properties. For instance, acridine-based compounds have been shown to intercalate DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This mechanism is pivotal for their cytotoxic effects against various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated, but its structural similarity to known acridine derivatives suggests potential efficacy.

Enzyme Inhibition

Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For example, studies on related acridine derivatives have demonstrated their potential as alpha-glucosidase inhibitors, which could be beneficial in managing diabetes mellitus by delaying carbohydrate absorption.

The proposed mechanisms of action for this compound include:

- DNA Intercalation : Similar to other acridine derivatives, this compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Interaction : The carbamate moiety may facilitate interactions with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Antioxidant Activity : Some studies suggest that derivatives of acridine may possess antioxidant properties, which could contribute to their overall biological activity.

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation

In a recent study focusing on the synthesis of acridine derivatives, researchers synthesized this compound and evaluated its biological activity through in vitro assays. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation compared to standard chemotherapeutics. The study highlighted the need for further exploration into the compound's mechanism and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a primary amine, followed by coupling with acridine-9-carboxylic acid. For example, the amine group on the propyl chain can be protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–6 hours . Subsequent coupling with acridine-9-carboxylic acid requires activating agents like HATU or DCC in the presence of a base (e.g., DMAP or triethylamine). Reaction progress should be monitored via TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm in H NMR) and the acridine moiety (aromatic protons at 8.0–9.0 ppm) .

- HPLC/GC : Assess purity (>95% recommended for biological assays) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

- Mass Spectrometry : ESI-MS should show [M+H] peaks corresponding to the molecular formula C₂₅H₂₈N₃O₃ (calculated MW: 418.51 g/mol) .

Q. What purification strategies are effective for removing by-products?

- Methodological Answer : After synthesis, perform flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For persistent impurities, recrystallization from ethanol or methanol at low temperatures (0–4°C) can improve purity. Centrifugation or vacuum filtration removes insoluble residues .

Advanced Research Questions

Q. How does the acridine moiety influence the compound’s interaction with biological targets?

- Methodological Answer : The acridine group enables DNA intercalation, which can be studied via fluorescence quenching assays or ethidium bromide displacement experiments. To assess binding specificity, conduct competitive assays with known intercalators (e.g., doxorubicin) . For enzyme inhibition studies, use kinetic assays (e.g., Michaelis-Menten plots) to measure changes in catalytic activity upon compound addition .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24–72 hours, then analyze degradation via HPLC. The Boc group is susceptible to acidic hydrolysis (pH <3), while the carbamate linkage degrades under alkaline conditions (pH >9) .

- Thermal Stability : Store samples at 4°C (short-term) or –20°C (long-term) under argon to prevent oxidation. Monitor decomposition via NMR or mass spectrometry .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

Dose-Response Analysis : Confirm activity thresholds using at least three independent replicates with a wide concentration range (nM to μM).

Assay Optimization : Control for solvent effects (e.g., DMSO concentration ≤0.1%) and cellular viability (via MTT assays).

Structural Confirmation : Re-characterize batches to rule out degradation or isomerization, which may alter activity .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the propyl chain length or substitute the acridine group with other planar aromatic systems (e.g., quinoline).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with DNA or enzymes. Validate predictions with mutagenesis studies or X-ray crystallography .

Q. How can researchers mitigate risks of non-specific interactions in cellular assays?

- Methodological Answer :

- Counter-Screens : Test the compound against unrelated targets (e.g., kinases unrelated to the hypothesized pathway).

- Proteomic Profiling : Use affinity chromatography with immobilized compound to identify off-target binders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.